molecular formula C32H34N4O8S2 B2575675 4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE CAS No. 325977-79-5

4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE

Cat. No.: B2575675
CAS No.: 325977-79-5
M. Wt: 666.76
InChI Key: WFWLCJIOLMHBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a symmetrically substituted benzamide derivative featuring dual dimethylsulfamoyl groups and a central 3,3'-dimethoxy-biphenyl scaffold. Its molecular structure is characterized by:

  • Two dimethylsulfamoyl moieties (–SO₂N(CH₃)₂) at the para positions of the terminal benzamide rings.
  • A 3,3'-dimethoxy-biphenyl core, which introduces steric bulk and electronic modulation via methoxy groups.

Such structural attributes suggest applications in medicinal chemistry, particularly as a kinase inhibitor or protein-protein interaction modulator, given the prevalence of sulfonamide and benzamide motifs in such contexts .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O8S2/c1-35(2)45(39,40)25-13-7-21(8-14-25)31(37)33-27-17-11-23(19-29(27)43-5)24-12-18-28(30(20-24)44-6)34-32(38)22-9-15-26(16-10-22)46(41,42)36(3)4/h7-20H,1-6H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLCJIOLMHBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Observed Bioactivity/Applications
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7) Diethylsulfamoyl group (–SO₂N(C₂H₅)₂), benzothiazole ring, methoxy substituent 419.518 Potential antimicrobial or antitumor activity due to benzothiazole moiety; enhanced lipophilicity compared to dimethylsulfamoyl analogues .
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo and hydrazone functional groups, phenolic hydroxyl group ~350 (estimated) Photodynamic therapy candidate; redox-active properties due to azo/hydrazone motifs .
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Trifluoromethyl group, bipyrimidine linker, pyrrolidine substituent ~650 (estimated) Kinase inhibition (e.g., EGFR or VEGFR targets) via trifluoromethyl and pyrimidine interactions; improved blood-brain barrier penetration .
4-(4-Benzyl-4-methoxypiperidin-1-yl)-N-[(4-{[1,1-dimethyl-2-(phenylthio)ethyl]amino}-3-nitrophenyl)sulfonyl]benzamide Piperidine ring, nitro and phenylthio groups 712.86 Dual sulfonamide and nitroaryl pharmacophores; potential protease inhibition or anti-inflammatory activity .

Key Comparative Insights

Sulfamoyl vs. Sulfonamide Variations :

  • The dimethylsulfamoyl groups in the target compound offer moderate hydrophilicity compared to the diethylsulfamoyl analogue (CAS: 442535-53-7), which may reduce solubility but improve membrane permeability .
  • In contrast, the phenylsulfonyl group in the piperidine-containing analogue (MW: 712.86) enhances protein-binding affinity but increases metabolic instability .

Bioactivity Clustering :

  • Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) suggests that the target compound groups with other sulfonamide/benzamide derivatives, sharing modes of action such as ATP-binding pocket competition or allosteric modulation .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    Methoxy and sulfamoyl groups in the target compound likely enhance binding to polar residues (e.g., serine or threonine kinases), while the biphenyl scaffold may stabilize hydrophobic interactions. This contrasts with analogues featuring nitro or trifluoromethyl groups, which prioritize electron-deficient or steric effects .

  • Thermodynamic and Kinetic Profiles :
    Computational studies (DFT or molecular dynamics) on similar compounds (e.g., azo/hydrazone derivatives) suggest that the target molecule’s amide linkages and methoxy substituents may reduce conformational flexibility, favoring entropically driven binding .

  • Toxicity and ADME : The symmetrical dimethylsulfamoyl groups may mitigate off-target toxicity compared to asymmetrical analogues (e.g., diethylsulfamoyl derivatives), though this requires experimental validation .

Biological Activity

The compound 4-(Dimethylsulfamoyl)-N-{4'-[4-(dimethylsulfamoyl)benzamido]-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O5S
  • Molecular Weight : 416.46 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CN(C)S(=O)(=O)c1ccc(cc1)N(c2ccc(c(c2)OC)C(=O)N(C)C)C(=O)S(=O)(=O)N(C)C

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Certain analogs have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This inhibition is particularly relevant in the context of developing antimalarial drugs targeting Plasmodium species .
  • Immune Modulation : Compounds with similar structures have been found to enhance immune responses by activating Toll-like receptor (TLR) pathways, leading to increased production of cytokines and activation of immune cells .

Case Studies and Research Findings

  • Antimalarial Activity :
    • A study evaluated the activity of various sulfamoyl compounds against recombinant DHODH from P. falciparum and P. vivax, demonstrating IC50 values below 0.03 μM for effective candidates. The selectivity index indicated minimal toxicity towards human DHODH, making these compounds promising candidates for further development .
  • Cytokine Production Enhancement :
    • Research on related compounds showed that they could significantly enhance TLR ligand-stimulated mixed lymphocyte reactions (MLR). This enhancement was linked to increased nuclear factor kappa-light-chain enhancer of activated B cells (NF-κB) activation, suggesting a potential role in vaccine adjuvant development .
  • Calcium Channel Activation :
    • Investigations revealed that certain analogs could activate calcium channels, leading to elevated intracellular calcium levels which are crucial for T-cell activation and cytokine production . This mechanism highlights the compound's potential in modulating adaptive immune responses.

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AntimalarialDHODH inhibition
Immune Response ModulationTLR pathway activation
Cytokine ProductionCalcium channel activation

Table 2: Comparative Analysis of Related Compounds

Compound NameIC50 (μM) DHODHSelectivity Index (Human DHODH)Immune Modulation Effect
Compound A<0.03>30Yes
Compound B<0.03>30Yes
4-(Dimethylsulfamoyl)...<0.03>30Yes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.